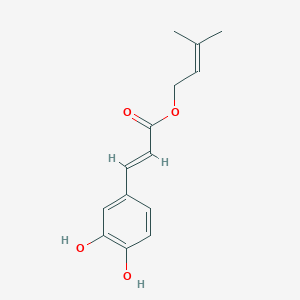

Prenyl caffeate

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylbut-2-enyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-10(2)7-8-18-14(17)6-4-11-3-5-12(15)13(16)9-11/h3-7,9,15-16H,8H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYOHMFLCXENHR-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC(=O)C=CC1=CC(=C(C=C1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118971-61-2, 100884-13-7 | |

| Record name | (E)-3-Methylbut-2-en-1-yl 3-(3,4-dihydroxyphenyl)acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118971-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylallyl caffeic acid ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100884137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prenyl cis-caffeate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Prenyl Caffeate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of prenyl caffeate derivatives, a class of compounds with significant therapeutic potential. Caffeic acid, a naturally occurring phenolic compound, serves as a versatile scaffold for the development of novel bioactive molecules. The addition of a prenyl group, such as a phenethyl group in the well-studied Caffeic Acid Phenethyl Ester (CAPE), can enhance the parent molecule's biological activities, including its antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] This guide details various chemical and enzymatic methodologies for the synthesis of these derivatives, presents quantitative data in a comparative format, and provides detailed experimental protocols. Furthermore, it visualizes key synthesis workflows and relevant biological signaling pathways.

Synthesis Methodologies

The synthesis of this compound derivatives can be broadly categorized into chemical and enzymatic methods. Chemical syntheses offer versatility and scalability, while enzymatic methods provide high selectivity and milder reaction conditions, often aligning with green chemistry principles.[2][3]

Chemical Synthesis Approaches

Several chemical strategies have been developed for the synthesis of caffeic acid derivatives, particularly CAPE. These methods often involve the direct esterification of caffeic acid or the use of activated intermediates.

1. Direct Esterification: This is a straightforward approach where caffeic acid is reacted directly with the corresponding prenyl alcohol in the presence of a catalyst.[2]

2. Acyl Chloride Method: To increase the reactivity of caffeic acid, it can be converted to its acyl chloride derivative using reagents like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with the prenyl alcohol.[2][4]

3. Wittig Reaction: The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for forming the α,β-unsaturated system of caffeic acid derivatives from a protected 3,4-dihydroxybenzaldehyde and a suitable phosphonium ylide or phosphonate carbanion.[3][5]

4. Knoevenagel Condensation: This method involves the condensation of 3,4-dihydroxybenzaldehyde with a compound containing an active methylene group, such as a malonic acid monoester, in the presence of a base.[3][4]

5. Dicyclohexylcarbodiimide (DCC) Coupling: DCC is a common coupling agent used to facilitate the esterification between caffeic acid and a prenyl alcohol.[4]

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly selective alternative to chemical methods. Lipases are the most commonly used enzymes for the esterification or transesterification reactions to produce this compound derivatives.[2][6]

1. Esterification: In this process, a lipase catalyzes the direct reaction between caffeic acid and a prenyl alcohol. The reaction is typically carried out in an organic solvent or an ionic liquid to overcome the low solubility of caffeic acid.[2]

2. Transesterification: An alternative enzymatic approach involves the transesterification of a caffeic acid ester, such as methyl caffeate, with a prenyl alcohol.[7][8] This can be advantageous as the starting ester may have better solubility in the reaction medium.

Quantitative Data on Synthesis

The following tables summarize the quantitative data from various reported synthesis methods for this compound derivatives.

Table 1: Chemical Synthesis of Caffeic Acid Phenethyl Ester (CAPE)

| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Direct Esterification | Caffeic acid, Phenethyl alcohol | Not specified | tert-Butyl alcohol | Not specified | 48 | ~100 | [2] |

| Acyl Chloride | Caffeic acid, Phenethyl alcohol | SOCl₂ | Dry atmosphere | Reflux | 1 | Not specified | [2][4] |

| Reaction with β-Phenyl Ethyl Bromide | Caffeic acid, β-Phenyl ethyl bromide | NaOH | Hexamethylphosphoramide (HMPA) | Room Temp. | Not specified | 70 | [2] |

| Knoevenagel Condensation | 3,4-dihydroxybenzaldehyde, Malonic acid monoester | Pyridine, Piperidine | Not specified | Room Temp. | 12-24 | Not specified | [3][4] |

| DCC Coupling | Caffeic acid, Phenethyl alcohol | DCC | Dioxane | Room Temp. | 48 | 38 | [4] |

Table 2: Enzymatic Synthesis of Caffeic Acid Phenethyl Ester (CAPE) and Analogues

| Method | Enzyme | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Esterification | Candida antarctica lipase B (Novozym 435) | Caffeic acid, Phenethyl alcohol | tert-Butyl alcohol + 0.2% BHT | Not specified | 500 | 40 (conversion) | [2] |

| Esterification | Aspergillus niger lipase (AnL-IM) | Caffeic acid, 2-Phenylethanol | Deep Eutectic Solvent | 70-80 | Not specified | up to 13.5 | [6] |

| Transesterification | Candida antarctica lipase B | Methyl caffeate, 2-Cyclohexylethanol | Ionic Liquid | Not specified | Not specified | 97.6 (conversion) | [7] |

| Transesterification | Candida antarctica lipase B | Methyl caffeate, 3-Cyclohexylpropanol | Ionic Liquid | Not specified | Not specified | 93.8 (conversion) | [7] |

| Transesterification | Cation-exchange resin (catalyst for intermediate) | Methyl caffeate, Phenethyl alcohol | Not specified | 60 | 2.5 | ~93 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Chemical Synthesis of CAPE via the Acyl Chloride Method[2][4]

-

Preparation of Caffeoyl Chloride: Reflux a mixture of caffeic acid and an excess of thionyl chloride (SOCl₂) for 1 hour.

-

Removal of Excess Reagent: After the reaction is complete, remove the unreacted SOCl₂ by vacuum distillation to obtain the solid intermediate, caffeoyl chloride.

-

Esterification: Dissolve the obtained caffeoyl chloride in a suitable dry solvent.

-

Addition of Alcohol: Add phenethyl alcohol to the solution and stir the reaction mixture.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), quench the reaction, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Protocol 2: Enzymatic Synthesis of CAPE using Candida antarctica Lipase B[2]

-

Reaction Setup: In a reaction vessel, combine 0.5 mmol of caffeic acid and 0.5 mmol of phenethyl alcohol.

-

Solvent and Antioxidant: Add 2 mL of tert-butyl alcohol containing 0.2% BHT (butylated hydroxytoluene) as an antioxidant.

-

Enzyme Addition: Add Candida antarctica lipase B (Novozym 435) to the mixture.

-

Water Removal: Add molecular sieves to the reaction mixture to remove the water produced during the esterification, which can inhibit the enzyme.

-

Incubation: Incubate the reaction mixture for 500 hours.

-

Monitoring and Purification: Monitor the reaction progress by HPLC. Once the desired conversion is reached, filter off the enzyme and evaporate the solvent. Purify the product by chromatography.

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a general workflow for the chemical synthesis of this compound derivatives and a key signaling pathway modulated by these compounds.

Caption: A generalized workflow for the chemical synthesis of this compound derivatives.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Biological Context and Signaling Pathways

This compound derivatives, particularly CAPE, have been shown to modulate key signaling pathways involved in inflammation and oxidative stress, which are central to many diseases.[4]

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound derivatives have been shown to inhibit this pathway, contributing to their anti-inflammatory effects.[4]

Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxifying enzymes. CAPE and its derivatives can activate the Nrf2 pathway, thereby enhancing the cellular defense against oxidative damage.[4]

This guide provides a foundational understanding of the synthesis and biological relevance of this compound derivatives. The methodologies and data presented herein are intended to support further research and development in this promising area of medicinal chemistry.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caffeates and Caffeamides: Synthetic Methodologies and Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Antioxidant Activity of Caffeic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. “One Pot” Enzymatic Synthesis of Caffeic Acid Phenethyl Ester in Deep Eutectic Solvent [mdpi.com]

- 7. Enzymatic synthesis of caffeic acid phenethyl ester analogues in ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Occurrence and Analysis of Prenyl Caffeate in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenyl caffeate, a naturally occurring ester of caffeic acid and prenyl alcohol, has garnered significant interest within the scientific community due to its potential pharmacological activities. As a member of the phenylpropanoid family, it shares a structural backbone with numerous bioactive compounds. The addition of a prenyl group often enhances the biological efficacy of phenolic compounds, making this compound a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed experimental protocols for its extraction and quantification, and an exploration of its biosynthetic origins and potential interactions with cellular signaling pathways.

Natural Sources of this compound

This compound is found in a variety of plant resins and bud exudates. The primary and most well-documented sources include propolis, a resinous mixture produced by honeybees, and the plant species from which bees collect the resin, notably Baccharis dracunculifolia and various Populus (poplar) species.

Propolis

Propolis, particularly Brazilian green propolis, is a rich source of prenylated phenolic compounds, including this compound. The chemical composition of propolis can vary significantly depending on the geographical location, season, and the local flora available to the bees.[1] Caffeic acid phenethyl ester (CAPE), a structurally related compound, is a major constituent of temperate propolis.[1]

Baccharis dracunculifolia

This plant species, native to Brazil, is the principal botanical source of Brazilian green propolis.[2] The leaves and aerial parts of Baccharis dracunculifolia contain a variety of prenylated cinnamic acid derivatives, including artepillin C, baccharin, and drupanin.[2] While specific quantitative data for this compound is often grouped with other phenolic esters, its presence is a key characteristic of this species.

Populus Species (Poplar)

Bud exudates from several poplar species, such as Populus nigra (black poplar), Populus szechuanica, and Populus cathayana, have been reported to contain this compound.[3][4] These compounds are known components of the resin that protects the developing buds.[5]

Quantitative Analysis of this compound

The quantification of this compound in natural sources is crucial for standardization and for understanding its contribution to the biological activity of the extracts. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common analytical technique employed for this purpose.

Table 1: Quantitative Data of Caffeic Acid and Related Compounds in Natural Sources

| Natural Source | Compound | Concentration | Analytical Method | Reference |

| Baccharis dracunculifolia leaves | Caffeic acid | 1.135 mg/g | HPLC-DAD | [6] |

| Propolis (Italian) | Caffeic acid | 3.4 mg/g | Not specified | [7] |

| Propolis (Romanian, 50% ethanol extract) | Caffeic acid | 4.0 mg/g | UHPLC-MS | [7] |

| Populus nigra bud extract | Caffeic acid | 0.56 mg/mL | HPLC-DAD | [8] |

| Populus x euramericana bud extract | Caffeic acid | 0.06 mg/mL | HPLC-DAD | [8] |

Note: Specific quantitative data for this compound is limited in the reviewed literature. The table provides data for caffeic acid, the precursor molecule, to give an indication of the potential for this compound occurrence. Further targeted quantitative studies on this compound are warranted.

Experimental Protocols

Extraction of this compound from Propolis

This protocol describes a general method for the solvent extraction of phenolic compounds, including this compound, from raw propolis.

Materials:

-

Raw propolis, frozen and ground into a powder

-

Ethanol (70-96%) or Methanol

-

Ultrasound bath

-

Centrifuge

-

Rotary evaporator

-

Filter paper (e.g., Whatman No. 1)

Procedure:

-

Weigh a known amount of powdered raw propolis (e.g., 10 g).

-

Add a specific volume of the chosen solvent (e.g., 100 mL of 70% ethanol) to achieve a desired solid-to-liquid ratio (e.g., 1:10 w/v).[9][10]

-

For enhanced extraction efficiency, place the mixture in an ultrasound bath for a specified duration (e.g., 30 minutes).[10][11] The temperature of the bath should be controlled to prevent degradation of thermolabile compounds.[11]

-

Alternatively, macerate the mixture at room temperature with periodic shaking for 1-7 days.[9]

-

After extraction, separate the solid residue from the liquid extract by centrifugation (e.g., 5000 rpm for 10 minutes) followed by filtration through filter paper.[9]

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.

-

Store the extract at -20°C for further analysis.

Quantification of this compound by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This protocol outlines a general HPLC-DAD method for the separation and quantification of phenolic compounds.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 3.5 µm particle size).[12]

-

Mobile Phase: A gradient elution using two solvents:

-

Gradient Program: A typical gradient might start with a low percentage of solvent B, gradually increasing to a high percentage over 20-30 minutes to elute compounds with increasing hydrophobicity. The column is then washed with a high concentration of solvent B and re-equilibrated to the initial conditions.

-

Flow Rate: Typically 0.8-1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25-30°C).

-

Detection Wavelength: The DAD should be set to scan a range of wavelengths (e.g., 200-400 nm). The specific wavelength for quantifying this compound should be its UV absorption maximum, which is expected to be around 325-330 nm, similar to other caffeic acid esters.[14]

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve a known weight of the crude extract in the mobile phase or a suitable solvent and filter it through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with that of the pure standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation of the calibration curve to calculate the concentration of this compound in the sample.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Structural elucidation and confirmation of isolated this compound can be achieved using NMR spectroscopy.

General 1H NMR Spectral Features:

-

Caffeoyl Moiety: Expect characteristic signals for the aromatic protons of the catechol ring and the vinylic protons of the propenoic acid chain.

-

Prenyl Moiety: Signals for the vinyl proton, the methylene protons adjacent to the oxygen, and the two methyl groups.

A detailed protocol for the synthesis and complete NMR characterization of a prenylated peptide, which includes the assignment of the isoprenoid moiety, can be found in the literature and serves as a useful reference.[15]

Biosynthesis of this compound

The biosynthesis of this compound involves two major metabolic pathways: the phenylpropanoid pathway, which produces caffeic acid, and the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway, which synthesizes the prenyl donor molecule, dimethylallyl pyrophosphate (DMAPP).

The key enzymatic step is the prenylation of a caffeic acid derivative, catalyzed by a prenyltransferase. While a specific caffeic acid O-prenyltransferase has not been extensively characterized, the general mechanism involves the transfer of the prenyl group from DMAPP to the hydroxyl group of caffeic acid.

Caption: Putative biosynthetic pathway of this compound.

Signaling Pathways

The biological activities of this compound are likely mediated through its interaction with various cellular signaling pathways. While direct studies on this compound are limited, research on the closely related compound, caffeic acid phenethyl ester (CAPE), provides valuable insights into potential mechanisms of action.

Inhibition of NF-κB Signaling Pathway

CAPE is a well-documented inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[16][17] NF-κB is a key transcription factor involved in inflammatory responses, cell survival, and proliferation. CAPE has been shown to block the activation of NF-κB by preventing the translocation of the p65 subunit to the nucleus.[16] This inhibition of NF-κB is a plausible mechanism for the anti-inflammatory and anti-proliferative effects observed for CAPE and potentially for this compound. Caffeic acid itself has also been shown to inhibit NF-κB activity.[18]

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Modulation of MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation, proliferation, and apoptosis. Studies on CAPE have shown that it can inhibit the phosphorylation of p38 MAPK, a key component of this pathway.[19][20] By modulating MAPK signaling, this compound could exert control over the expression of various inflammatory mediators.

Conclusion

This compound is a naturally occurring phenolic compound with significant potential for further scientific exploration. Its presence in widely used natural products like propolis underscores its potential relevance to human health. This guide provides a foundational understanding of its natural sources, analytical methodologies, biosynthesis, and potential molecular targets. The detailed protocols and pathway diagrams serve as a resource for researchers aiming to isolate, quantify, and investigate the biological activities of this promising molecule. Further research is needed to establish a more comprehensive quantitative profile of this compound across various natural sources and to elucidate its specific interactions with cellular signaling pathways.

References

- 1. Recent Advances in the Chemical Composition of Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethnomedicinal, phytochemical and pharmacological investigations of Baccharis dracunculifolia DC. (ASTERACEAE) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C14H16O4 | CID 5281790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent Advances Regarding the Phytochemical and Therapeutic Uses of Populus nigra L. Buds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Polyphenolics profile effects upon the antioxidant and antimicrobial activity of propolis extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyphenolic Composition, Antioxidant Activity, and Cytotoxic Effect of Male Floral Buds from Three Populus Species Growing in the South of Romania [mdpi.com]

- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 10. scielo.br [scielo.br]

- 11. Stability of Propolis Phenolics during Ultrasound-Assisted Extraction Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. Validation of an HPLC-DAD method for the determination of plant phenolics [ouci.dntb.gov.ua]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Caffeic acid phenethyl ester is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Caffeic acid phenethyl ester induces apoptosis by inhibition of NFkappaB and activation of Fas in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]

- 19. Caffeic acid phenethyl ester attenuates neuropathic pain by suppressing the p38/NF-κB signal pathway in microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Caffeic acid phenethyl ester promotes anti-inflammatory effects by inhibiting MAPK and NF-κB signaling in activated HMC-1 human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Prenyl Caffeate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prenyl caffeate, a natural ester of caffeic acid found predominantly in bee propolis, is emerging as a bioactive compound of significant interest. Like other caffeic acid derivatives, it demonstrates a range of biological activities, with its antioxidant and anti-glycation properties being the most characterized. While detailed mechanistic studies on this compound are still developing, its structural similarity to the extensively researched Caffeic Acid Phenethyl Ester (CAPE) allows for informed hypotheses regarding its potential molecular targets and signaling pathways. This document provides a comprehensive overview of the known mechanisms of action for this compound and explores potential pathways by drawing parallels with CAPE. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a technical resource for research and development professionals.

Introduction to this compound

This compound (3-methylbut-2-enyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate) is a hydroxycinnamic acid derivative. It is a notable component of bee propolis, a resinous mixture produced by honeybees from various plant sources.[1][2] The core structure consists of a catechol ring and an α,β-unsaturated ester, which are recognized pharmacophores contributing to its biological effects. Primary research has confirmed its role as an antioxidant, with theoretical studies suggesting it is one of the most active antioxidants among caffeic acid derivatives.[3] It has also been identified as having antifungal, antibacterial, and antiviral properties.[4][5]

Due to the limited number of studies focused specifically on its detailed cellular mechanisms, this guide will also reference the activities of its close analogue, Caffeic Acid Phenethyl Ester (CAPE). The substitution of the prenyl group with a phenethyl group in CAPE alters its lipophilicity and steric profile, which may influence potency but likely not the fundamental mechanisms of action related to the shared caffeic acid core. Therefore, the well-documented pathways influenced by CAPE, such as NF-κB and Nrf2, represent high-priority areas for future this compound research.

Core Mechanisms of Action

Antioxidant Activity

The primary mechanism of action attributed to this compound is its potent antioxidant capacity.[4] This activity is largely due to the catechol moiety (the two adjacent hydroxyl groups on the phenyl ring), which can readily donate hydrogen atoms to neutralize free radicals. Theoretical studies indicate that this compound is among the most active antioxidants in its class, alongside CAPE and methyl caffeate.[3]

The principal mechanisms by which phenolic antioxidants like this compound scavenge free radicals are:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical (ROO•), quenching the radical and forming a stable phenoxyl radical. The HAT mechanism is believed to be the preferred pathway for this compound in non-polar environments.[3]

-

Sequential Proton Loss Electron Transfer (SPLET): In this two-step process, the phenolic antioxidant first deprotonates to form a phenoxide anion, which then donates an electron to the free radical. The SPLET mechanism is more significant in aqueous media.[3]

The prenyl group, being lipophilic, may enhance the compound's ability to incorporate into lipid membranes, thereby protecting against lipid peroxidation.

Anti-glycation Activity

Advanced Glycation End-products (AGEs) are formed through the non-enzymatic reaction of sugars with proteins or lipids and are implicated in aging and diabetic complications. This compound has been shown to be an effective inhibitor of AGE formation.[6][7] The proposed mechanisms for this activity include:

-

Trapping of Dicarbonyl Intermediates: Preventing the formation of AGEs by scavenging reactive dicarbonyl species like methylglyoxal (MGO).[7]

-

Antioxidant Effects: Reducing the oxidative stress that accelerates the formation of dicarbonyl intermediates.[7][8]

Potential Signaling Pathways (Inferred from CAPE)

The following mechanisms, extensively documented for CAPE, are presented as highly plausible targets for this compound.

Anti-Inflammatory Action: Inhibition of NF-κB Signaling

Chronic inflammation is driven by signaling pathways that lead to the production of pro-inflammatory mediators. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of this process. CAPE is a well-established inhibitor of NF-κB activation.[6] The mechanism involves preventing the translocation of the active p65 subunit of NF-κB into the nucleus, thereby blocking the transcription of pro-inflammatory genes like those for TNF-α, IL-1β, IL-6, iNOS, and COX-2.[1][6] Given its structural similarity, this compound is hypothesized to act similarly.

References

- 1. Propolis: An update on its chemistry and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Antioxidant properties of several caffeic acid derivatives: A theoretical study [comptes-rendus.academie-sciences.fr]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. The Chemical and Biological Properties of Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Propolis in Metabolic Syndrome and Its Associated Chronic Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Propolis in Metabolic Syndrome and Its Associated Chronic Diseases: A Narrative Review [mdpi.com]

Pharmacological Properties of Prenyl Caffeate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenyl caffeate, an ester of caffeic acid, is a naturally occurring phenolic compound that has garnered interest for its potential pharmacological activities. As a member of the hydroxycinnamic acid family, it shares structural similarities with other well-researched compounds like caffeic acid phenethyl ester (CAPE), suggesting a comparable spectrum of biological effects. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound and its analogs, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective potential. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to support further research and development.

Introduction

This compound, chemically known as 3-methylbut-2-enyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate, is a hydroxycinnamic acid derivative found in various plant species.[1] Its structure, featuring a catechol ring and a prenyl group, suggests a potential for a range of biological activities. While research specifically on this compound is emerging, its structural analog, caffeic acid phenethyl ester (CAPE), has been extensively studied, providing a valuable framework for understanding the potential therapeutic applications of this compound.[2] This guide aims to consolidate the current knowledge on this compound, drawing from direct studies where available and supplementing with data from closely related caffeic acid esters to illuminate its pharmacological profile.

Antioxidant Properties

The antioxidant activity of phenolic compounds is often attributed to their ability to scavenge free radicals and chelate metal ions. The catechol moiety in this compound is a key structural feature responsible for its antioxidant potential.[1]

Quantitative Data: Antioxidant Activity

| Compound | Assay | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |

| Caffeic Acid | DPPH | 15.3 | - | - |

| Caffeic Acid Phenethyl Ester (CAPE) | DPPH | 11.9 | - | - |

| Methyl Caffeate | DPPH | - | - | - |

| Ethyl Caffeate | DPPH | - | - | - |

| Octyl Caffeate | DPPH | - | - | - |

| This compound | DPPH | Data not available | - | - |

Note: The table is populated with available data for comparison. The absence of a specific value for this compound highlights a gap in the current literature.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a general method for determining the free radical scavenging activity of a compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (this compound)

-

Reference standard (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Preparation of test compound solutions: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.

-

Assay:

-

To a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the test compound or reference standard to the wells.

-

For the blank, add 100 µL of methanol instead of the test compound.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.

-

IC50 Determination: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH radical scavenging assay workflow.

Anti-inflammatory Properties

This compound and its analogs are reported to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several caffeic acid derivatives have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[3]

Quantitative Data: Inhibition of Nitric Oxide Production

| Compound | Cell Line | IC50 Value (µM) |

| Caffeic Acid Derivative 3l | RAW 264.7 | 7.4 |

| Caffeic Acid Derivative 3r | RAW 264.7 | 5.9 |

| Caffeic Acid Derivative 3s | RAW 264.7 | 3.3 |

| Caffeic Acid Derivative 3t | RAW 264.7 | 2.2 |

| This compound | RAW 264.7 | Data not available |

Note: The table presents data for various synthetic caffeic acid esters to illustrate the potential range of activity.[4] Specific data for this compound is needed.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol describes the measurement of NO production by quantifying nitrite in the culture medium using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Test compound (this compound)

-

Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Reaction:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent A and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess reagent B and incubate for another 10 minutes at room temperature.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

-

IC50 Determination: Calculate the percentage of NO inhibition and determine the IC50 value.

Nitric oxide inhibition assay workflow.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

CAPE has been shown to non-selectively inhibit both COX-1 and COX-2 enzymes.[5] It also acts as a lipoxygenase inhibitor.[6] Given the structural similarities, this compound may exhibit similar inhibitory activities against these key enzymes in the inflammatory cascade.

Quantitative Data: COX and LOX Inhibition

| Compound | Enzyme | IC50 Value (µM) |

| Caffeic Acid Phenethyl Ester (CAPE) | COX-1 | 58 |

| Caffeic Acid Phenethyl Ester (CAPE) | COX-2 | 82 |

| Caffeic Acid Phenethyl Ester (CAPE) | 5-Lipoxygenase | 0.13 |

| This compound | COX/LOX | Data not available |

Note: Data for CAPE is provided for reference.[7][8] Further studies are needed to determine the specific inhibitory concentrations of this compound.

Experimental Protocol: Lipoxygenase Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of a compound on lipoxygenase activity.

Materials:

-

Lipoxygenase (e.g., from soybean)

-

Linoleic acid (substrate)

-

Borate buffer (pH 9.0)

-

Test compound (this compound)

-

UV-Vis Spectrophotometer

Procedure:

-

Enzyme Preparation: Prepare a solution of lipoxygenase in borate buffer.

-

Incubation: Incubate the enzyme solution with various concentrations of this compound for a short period (e.g., 5 minutes) at room temperature.

-

Reaction Initiation: Initiate the reaction by adding the substrate, linoleic acid.

-

Measurement: Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm for a set period (e.g., 3-5 minutes).

-

Calculation: Determine the rate of reaction for each concentration of the inhibitor.

-

IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value.

Modulation of NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. CAPE is a well-known inhibitor of NF-κB activation.[9] It is plausible that this compound also modulates this critical inflammatory pathway.

Potential inhibition of the NF-κB signaling pathway by this compound.

Anticancer Properties

Caffeic acid and its derivatives have demonstrated anticancer activities in various cancer cell lines.[10] These effects are often attributed to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Quantitative Data: Cytotoxicity in Cancer Cell Lines

| Compound | Cell Line | IC50 Value (µM) |

| Caffeic Acid Phenethyl Ester (CAPE) | MDA-MB-231 (Breast) | 14.08 (72h) |

| Caffeic Acid Phenethyl Ester (CAPE) | Hs578T (Breast) | 8.01 (72h) |

| Caffeamide derivative 26G | SAS (Oral) | 54.0 (24h) |

| Caffeamide derivative 36M | SAS (Oral) | 161.3 (24h) |

| This compound | Various | Data not available |

Note: The table includes data for CAPE and caffeamide derivatives to provide a comparative overview.[11][12] Research is needed to establish the specific cytotoxicity of this compound against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a common method for assessing cell viability and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control.

-

IC50 Determination: Determine the IC50 value, the concentration that inhibits 50% of cell growth.

Neuroprotective Properties

The neuroprotective effects of caffeic acid and its derivatives are an area of active research. CAPE has been shown to exert neuroprotective effects in various models of neurological disorders, suggesting that this compound may have similar potential.[13]

Signaling Pathways in Neuroprotection

CAPE has been reported to modulate several signaling pathways involved in neuroprotection, including the Nrf2/HO-1 pathway, which is crucial for the antioxidant defense in the brain.[14]

References

- 1. Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. med.upenn.edu [med.upenn.edu]

- 5. CN101391948B - Method for preparing 3-methyl-2-butenoic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Caffeic acid phenethyl ester and its amide analogue are potent inhibitors of leukotriene biosynthesis in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

Prenyl Caffeate: A Technical Guide to its Synthesis, Biological Activities, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenyl caffeate (3-methyl-2-butenyl caffeate) is a naturally occurring ester of caffeic acid, a well-known phenolic compound with a wide range of biological activities. Found in propolis, a resinous mixture produced by honeybees, this compound has garnered interest for its potential therapeutic applications. The addition of a prenyl group to the caffeic acid backbone increases its lipophilicity, which may enhance its bioavailability and interaction with cellular membranes, potentially leading to more potent biological effects compared to its parent compound.

This technical guide provides a comprehensive overview of the current state of knowledge on this compound. It details its synthesis, summarizes the available data on its biological activities—including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects—and explores the underlying signaling pathways. Due to the limited specific research on this compound, this guide also draws comparative insights from the extensively studied caffeic acid phenethyl ester (CAPE) and other relevant prenylated compounds to highlight its therapeutic promise and guide future research directions.

Synthesis of this compound

An established method for the synthesis of this compound involves the reaction of caffeic acid with 1-bromo-3-methyl-2-butene.[1][2] This straightforward approach provides a reliable means of obtaining the compound for research purposes.

Experimental Protocol: Synthesis of 3-methyl-2-butenyl caffeate[1][2]

-

Reaction Setup: Caffeic acid is dissolved in a suitable solvent, and a base is added to deprotonate the carboxylic acid.

-

Alkylation: 1-bromo-3-methyl-2-butene (prenyl bromide) is added to the reaction mixture. The caffeate anion acts as a nucleophile, displacing the bromide to form the prenyl ester.

-

Workup and Purification: The reaction mixture is subjected to an aqueous workup to remove salts and unreacted starting materials. The crude product is then purified using column chromatography to yield pure this compound.

Note: For detailed reaction conditions, including specific solvents, bases, temperatures, and purification parameters, please refer to the original 1988 publication by Wollenweber et al.[1][2]

Biological Activities of this compound and Related Compounds

While specific quantitative data for this compound is scarce in the literature, the biological activities of the broader class of caffeic acid esters and prenylated compounds have been extensively studied. The following sections summarize the known effects and provide quantitative data from closely related molecules to infer the potential efficacy of this compound.

Antioxidant Activity

The catechol moiety in caffeic acid is a strong antioxidant.[3] The antioxidant activity of caffeic acid esters is well-documented and is a key contributor to their other biological effects.

Table 1: Antioxidant Activity of Caffeic Acid and its Esters

| Compound | Assay | IC50 / EC50 (µM) | Reference |

| Caffeic Acid | DPPH | ~10-20 | [4] |

| Caffeic Acid Phenethyl Ester (CAPE) | DPPH | 0.13 | [5] |

| Isopropyl Caffeate | ROS Scavenging | Active at 10 µg/mL | [4] |

| Methyl Caffeate | DPPH | High activity | [4] |

Anti-inflammatory Activity

Caffeic acid derivatives are known to possess significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[3][6]

Table 2: Anti-inflammatory Activity of Caffeic Acid Derivatives

| Compound | Assay | Effect | IC50 (µM) | Reference |

| Caffeic Acid Phenethyl Ester (CAPE) | 5-Lipoxygenase (5-LO) inhibition | Potent inhibitor | 0.13 | |

| Caffeic Acid | Pro-inflammatory cytokine inhibition | Active at 10 µmol/l | >50 | [7] |

| Ethyl Caffeate | NF-κB DNA binding inhibition | Complete inhibition | 50 |

Anticancer Activity

The anticancer properties of caffeic acid and its esters have been demonstrated in various cancer cell lines. These compounds can induce apoptosis and inhibit cell proliferation and metastasis.[8][9]

Table 3: Anticancer Activity of Caffeic Acid Esters

| Compound | Cell Line | Effect | IC50 (µM) | Reference |

| Caffeic Acid Phenethyl Ester (CAPE) | MCF-7 (Breast Cancer) | Cytotoxic | ~5 | [8] |

| Caffeic Acid Phenethyl Ester (CAPE) | A549 (Lung Cancer) | Cytotoxic | ~100 | [8] |

| Caffeic Acid Phenethyl Ester (CAPE) | HT1080 (Fibrosarcoma) | Cytotoxic | 10-20 | [8] |

| Caffeic Acid Phenethyl Amide (CAPA) | BE(2)-C (Neuroblastoma) | Cytotoxic | 21 | [10] |

Neuroprotective Activity

Caffeic acid and its derivatives have shown promise in protecting neuronal cells from damage, suggesting their potential in the management of neurodegenerative diseases.

Table 4: Neuroprotective Activity of Caffeic Acid Phenethyl Ester (CAPE)

| Compound | Cell Model | Effect | Concentration | Reference |

| Caffeic Acid Phenethyl Ester (CAPE) | PC12 cells (MPP+ toxicity) | Protects against cell death, induces neurite formation | Not specified | [11] |

Signaling Pathways

The biological activities of caffeic acid esters are mediated through their interaction with various cellular signaling pathways. While specific pathways for this compound have not been elucidated, the mechanisms of the well-studied CAPE provide a strong predictive framework.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. CAPE is a potent inhibitor of NF-κB activation, which contributes significantly to its anti-inflammatory and anticancer effects.[6][12]

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell proliferation, survival, and growth. Dysregulation of this pathway is common in cancer. CAPE has been shown to inhibit PI3K/Akt signaling, contributing to its anticancer effects.

References

- 1. mdpi.com [mdpi.com]

- 2. ovid.com [ovid.com]

- 3. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caffeates and Caffeamides: Synthetic Methodologies and Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caffeic acid phenethyl ester and its amide analogue are potent inhibitors of leukotriene biosynthesis in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory in vitro activities of eleven selected caffeic acid derivatives based on a combination of pro-/anti-inflammatory cytokine secretions and principal component analysis - A comprehensive evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Characterization and Enhancement of Anticancer Activity of Caffeic Acid Phenethyl Ester by γ Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Flow and On-Water Synthesis and Cancer Cell Cytotoxicity of Caffeic Acid Phenethyl Amide (CAPA) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caffeic Acid Phenethyl Ester (Propolis Extract) Ameliorates Insulin Resistance by Inhibiting JNK and NF-κB Inflammatory Pathways in Diabetic Mice and HepG2 Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, Isolation, and Biological Significance of Prenyl Caffeate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenyl caffeate, a naturally occurring ester of caffeic acid and prenyl alcohol, has garnered significant interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of this compound. It details experimental protocols for its extraction from natural sources and chemical synthesis, summarizes key quantitative data, and elucidates its putative mechanism of action through relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound (3-methyl-2-butenyl (2E)-3-(3,4-dihydroxyphenyl)acrylate) is a phenolic compound belonging to the hydroxycinnamic acid ester family.[1] Its structure combines the well-known antioxidant caffeic acid with a prenyl group, a structural motif known to enhance the biological activity of various natural products.[2] The initial discovery of this compound is linked to the chemical analysis of poplar bud exudates and propolis, a resinous mixture produced by honeybees.[3][4] These natural sources remain the primary reservoirs for the isolation of this compound. The presence of the prenyl moiety is believed to enhance the lipophilicity of the caffeic acid backbone, potentially improving its bioavailability and interaction with cellular membranes and protein targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆O₄ | [1] |

| Molecular Weight | 248.27 g/mol | [1] |

| IUPAC Name | 3-methylbut-2-enyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [1] |

| CAS Number | 118971-61-2 | [1] |

Isolation from Natural Sources

This compound is predominantly isolated from the bud exudates of various poplar species (Populus spp.), such as Populus nigra (black poplar), and is a significant constituent of bee propolis, which is largely derived from these poplar resins.[3][4][5]

Experimental Protocol: Extraction and Isolation from Populus nigra Buds

The following protocol is a representative procedure for the isolation of this compound from black poplar buds, based on established methods for the extraction of phenolic compounds from this source.

3.1.1. Materials and Reagents

-

Fresh or frozen black poplar buds

-

Ethanol (96%, analytical grade)

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Silica gel for column chromatography (70-230 mesh)

-

Sephadex LH-20

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

-

Rotary evaporator

-

Chromatography columns

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

3.1.2. Extraction Procedure

-

Maceration: A known quantity of pulverized poplar buds (e.g., 100 g) is macerated with 96% ethanol (e.g., 500 mL) at room temperature for 24-48 hours with occasional agitation.

-

Filtration and Concentration: The ethanolic extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude resinous extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in a mixture of methanol and water (e.g., 9:1 v/v) and partitioned successively with hexane and ethyl acetate to separate compounds based on polarity. The this compound will preferentially partition into the ethyl acetate fraction.

-

Solvent Evaporation: The ethyl acetate fraction is collected and concentrated to dryness under reduced pressure.

3.1.3. Chromatographic Purification

-

Silica Gel Column Chromatography: The dried ethyl acetate fraction is subjected to silica gel column chromatography. The column is typically eluted with a gradient of hexane and ethyl acetate of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of this compound.

-

Sephadex LH-20 Chromatography: Fractions enriched with this compound are further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove remaining impurities.

-

Preparative HPLC: Final purification to obtain high-purity this compound is achieved by preparative reverse-phase HPLC using a C18 column. A typical mobile phase would be a gradient of methanol and water with 0.1% formic acid.

Quantitative Data

Specific yield data for the isolation of this compound from natural sources is not extensively reported in the literature. However, analysis of propolis extracts by HPLC has shown that the concentration of caffeic acid esters can vary significantly depending on the geographical origin and the specific Populus species visited by the bees.[6]

Chemical Synthesis

Chemical synthesis offers an alternative route to obtaining this compound, allowing for the production of larger quantities and analogues for structure-activity relationship studies.

Experimental Protocol: Esterification of Caffeic Acid

A common synthetic approach involves the esterification of caffeic acid with prenyl alcohol.

4.1.1. Materials and Reagents

-

Caffeic acid

-

Prenyl alcohol (3-methyl-2-buten-1-ol)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agents

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Silica gel for column chromatography

4.1.2. Synthesis Procedure

-

Reaction Setup: Caffeic acid (1 equivalent) is dissolved in anhydrous DCM. To this solution, prenyl alcohol (1.2 equivalents), DCC (1.1 equivalents), and a catalytic amount of DMAP are added.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction is monitored by TLC.

-

Work-up: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed successively with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Quantitative Data

Synthetic yields for the esterification of caffeic acid and its derivatives can vary depending on the specific coupling agents and reaction conditions employed.

Table 2: Representative Synthetic Yields for Caffeic Acid Esters

| Reaction Type | Coupling Agent/Catalyst | Solvent | Yield | Reference |

| Esterification | Thionyl chloride | Pyridine/CH₂Cl₂ | Not specified for prenyl ester | [3] |

| Enzymatic Esterification | Lipase | Deep Eutectic Solvent | ~74% (optimized for CAPE) | |

| Fischer Esterification | Acetyl chloride (in situ HCl) | Dioxane | 53-77% (for alkyl caffeates) | [1] |

Biological Activity and Signaling Pathways

This compound, along with other caffeic acid esters, exhibits a range of biological activities, with anti-inflammatory effects being one of the most prominent. The mechanism of action is believed to involve the modulation of key inflammatory signaling pathways. While direct studies on this compound are limited, the activities of caffeic acid and the closely related Caffeic Acid Phenethyl Ester (CAPE) provide strong evidence for its putative mechanisms.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Caffeic acid and its esters are known inhibitors of NF-κB activation. The proposed mechanism involves the inhibition of upstream kinases that are essential for the activation of NF-κB.

Figure 1: Putative inhibition of the NF-κB signaling pathway by this compound.

Modulation of the AP-1 Signaling Pathway

Activator protein-1 (AP-1) is another transcription factor involved in inflammation and cellular stress responses. Caffeic acid has been shown to suppress the nuclear translocation of AP-1 family proteins by inhibiting the upstream signaling cascade involving IRAK1 and IRAK4.

Figure 2: Postulated modulation of the AP-1 signaling pathway by this compound.

Experimental Workflow Overview

The overall process from natural source to purified compound and biological testing is summarized in the following workflow diagram.

Figure 3: General experimental workflow for the isolation and analysis of this compound.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential, particularly in the realm of anti-inflammatory research. This guide has provided a detailed overview of its discovery, methods for its isolation and synthesis, and its likely mechanisms of action. The provided experimental protocols and workflow diagrams offer a practical framework for researchers. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential for development into novel therapeutic agents. The lack of extensive quantitative data on isolation yields from natural sources highlights an area for future research that would be beneficial for optimizing extraction processes.

References

- 1. Extraction of bioactive phenolics from black poplar ( Populus nigra L.) buds by supercritical CO 2 and its optimization… [ouci.dntb.gov.ua]

- 2. Caffeic acid phenethyl ester attenuates neuropathic pain by suppressing the p38/NF-κB signal pathway in microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IRAK1/4-targeted anti-inflammatory action of caffeic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 5. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IRAK1/4-Targeted Anti-Inflammatory Action of Caffeic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Prenyl Caffeate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenyl caffeate, an ester of caffeic acid and prenyl alcohol, is a naturally occurring phenolic compound found in various plant species. As a member of the hydroxycinnamic acid family, it has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, alongside its notable biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Detailed experimental protocols for its synthesis and biological evaluation are presented, and key signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound (3-methylbut-2-enyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate) possesses a unique molecular structure that dictates its physical and chemical characteristics. A summary of its key physicochemical properties is provided in Table 1. These properties are crucial for understanding its solubility, membrane permeability, and overall behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆O₄ | --INVALID-LINK-- |

| Molecular Weight | 248.27 g/mol | --INVALID-LINK--[1] |

| Appearance | Powder | --INVALID-LINK--[2] |

| Melting Point | Not Available | --INVALID-LINK--[3] |

| Water Solubility | 169.3 mg/L @ 25 °C (estimated) | --INVALID-LINK--[4], --INVALID-LINK--[5] |

| logP (Octanol-Water Partition Coefficient) | 3.24 (ALOGPS), 3.27 (ChemAxon) | --INVALID-LINK--[3], --INVALID-LINK--[5] |

| pKa (Strongest Acidic) | 9.21 (ChemAxon) | --INVALID-LINK--[3], --INVALID-LINK--[5] |

| Polar Surface Area | 66.76 Ų (ChemAxon) | --INVALID-LINK--[3] |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 5 | --INVALID-LINK--[3] |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. These would include a broad O-H stretching band for the phenolic hydroxyl groups, a C=O stretching vibration for the ester carbonyl group, C=C stretching bands for the aromatic ring and the alkene group, and C-O stretching bands[11][12][13][14][15].

-

UV-Visible (UV-Vis) Spectroscopy: In a methanolic solution, caffeic acid and its derivatives typically exhibit two main absorption maxima. For this compound, these are expected in the regions of 280-300 nm and 310-330 nm, corresponding to the electronic transitions within the cinnamoyl system[11][16][17][18].

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of caffeic acid with prenyl alcohol. While various methods exist for the synthesis of caffeic acid esters, a common and effective approach involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC)[7][11].

Experimental Protocol: DCC-Mediated Esterification

This protocol describes a general procedure for the synthesis of this compound based on DCC-mediated esterification of caffeic acid.

Materials:

-

Caffeic acid

-

Prenyl alcohol (3-methyl-2-buten-1-ol)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve caffeic acid (1 equivalent) and 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) in anhydrous dichloromethane.

-

Add prenyl alcohol (1.2 equivalents) to the solution.

-

In a separate flask, dissolve dicyclohexylcarbodiimide (DCC, 1.2 equivalents) in anhydrous dichloromethane.

-

Slowly add the DCC solution to the caffeic acid/prenyl alcohol mixture at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

-

Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Exploration of the anticancer properties of Caffeic Acid in malignant mesothelioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel nitric oxide and superoxide generation inhibitors, persenone A and B, from avocado fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Making sure you're not a bot! [econstor.eu]

- 7. This compound | C14H16O4 | CID 5281790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. New SiO2/Caffeic Acid Hybrid Materials: Synthesis, Spectroscopic Characterization, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy [pubs.sciepub.com]

- 14. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. CN102746152A - Method for preparing caffeic acid phenethyl ester - Google Patents [patents.google.com]

- 18. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

Prenyl Caffeate: A Technical Guide to its Role in Plant Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenyl caffeate is a specialized metabolite belonging to the phenylpropanoid family, characterized by the esterification of caffeic acid with a prenyl group. These compounds are of significant interest due to their diverse biological activities, which are often enhanced by the lipophilic nature of the prenyl moiety. In plants, this compound and related prenylated phenolics play crucial roles in defense against pathogens and environmental stress. This technical guide provides an in-depth overview of the biosynthesis, metabolic role, and analysis of this compound, with a focus on experimental protocols and signaling pathways.

Biosynthesis of this compound

The biosynthesis of this compound in plants involves two major pathways: the shikimate pathway, which produces the caffeic acid moiety, and the methylerythritol phosphate (MEP) or mevalonate (MVA) pathway, which generates the prenyl donor, dimethylallyl pyrophosphate (DMAPP).

The initial steps involve the synthesis of caffeic acid from L-phenylalanine through the general phenylpropanoid pathway. This process is catalyzed by a series of enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate 3-Hydroxylase (C3H). The resulting caffeic acid is then activated to caffeoyl-CoA by 4-Coumarate-CoA Ligase (4CL).

The final and key step is the prenylation of the caffeic acid molecule. This reaction is catalyzed by a prenyltransferase (PT), which transfers a dimethylallyl group from DMAPP to the caffeic acid backbone. While the exact prenyltransferase responsible for direct prenylation of caffeic acid in many plant species is still under investigation, various aromatic PTs have been shown to exhibit activity on phenolic acids.

The Biosynthesis Pathway of Prenyl Caffeate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenyl caffeate, an ester of caffeic acid, is a specialized metabolite with significant potential in pharmaceutical research due to the combined biological activities of its parent moieties. While the biosynthetic pathway of its precursor, caffeic acid, via the phenylpropanoid pathway is well-established, the specific enzymatic step leading to this compound is less defined. This technical guide provides a comprehensive overview of the known and hypothesized biosynthetic pathways of this compound. It details the established upstream synthesis of caffeic acid and the likely involvement of promiscuous prenyltransferases in the final prenylation step. This document includes quantitative data on related enzymatic reactions, detailed experimental protocols for the synthesis and analysis of similar compounds, and visual diagrams of the metabolic and experimental workflows to serve as a foundational resource for researchers in natural product synthesis, metabolic engineering, and drug discovery.

Introduction

Caffeic acid and its derivatives are a widely studied class of phenolic compounds known for their antioxidant, anti-inflammatory, and anticancer properties. The addition of a prenyl group to the caffeic acid backbone can enhance its lipophilicity and bioavailability, potentially leading to improved therapeutic efficacy. This compound, therefore, represents a promising lead compound for drug development. Understanding its biosynthesis is crucial for developing sustainable and scalable production methods, either through metabolic engineering of microbial or plant systems or through in vitro enzymatic synthesis. This guide synthesizes the current knowledge on the biosynthesis of the precursors of this compound and proposes a plausible mechanism for the final prenylation step based on the known functions of promiscuous prenyltransferases.

Upstream Biosynthesis: The Phenylpropanoid Pathway

The biosynthesis of caffeic acid, the backbone of this compound, is a well-characterized process that occurs through the phenylpropanoid pathway. This pathway converts the aromatic amino acid L-phenylalanine into a variety of phenolic compounds.

The key enzymatic steps leading to caffeic acid are:

-

L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid.

-

Cinnamic Acid to p-Coumaric Acid: Cinnamate-4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, then hydroxylates cinnamic acid at the para position to yield p-coumaric acid.

-

p-Coumaric Acid to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by 4-Coumarate:CoA Ligase (4CL) to form the corresponding thioester, p-coumaroyl-CoA.

-

p-Coumaroyl-CoA to Caffeoyl-CoA: The final step in the formation of the activated caffeic acid precursor is the 3-hydroxylation of p-coumaroyl-CoA by p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H) , another cytochrome P450 enzyme, to produce caffeoyl-CoA. Caffeic acid can then be formed from caffeoyl-CoA through the action of hydrolases.

The Prenyl Donor: The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

The prenyl group of this compound is derived from dimethylallyl pyrophosphate (DMAPP), which is synthesized through two primary pathways: the mevalonate (MVA) pathway, typically active in the cytosol and mitochondria of higher eukaryotes, and the methylerythritol phosphate (MEP) pathway, which operates in the plastids of plants and in many bacteria.

The Final Step: Hypothetical Enzymatic Prenylation of Caffeic Acid

The direct enzymatic prenylation of caffeic acid to form this compound has not been definitively characterized. However, based on the known activities of a class of enzymes known as promiscuous prenyltransferases (PTs) , a plausible biosynthetic route can be proposed. These enzymes are known to accept a wide range of aromatic substrates, including flavonoids and other phenolics, and catalyze the transfer of a prenyl group from DMAPP.

It is hypothesized that a promiscuous O-prenyltransferase catalyzes the esterification of caffeic acid with a prenyl alcohol, or more likely, the direct O-prenylation of the carboxylic acid group of caffeic acid using DMAPP. Alternatively, the activated form, caffeoyl-CoA, could be the substrate for such a prenyltransferase.

Quantitative Data